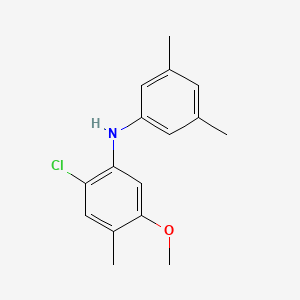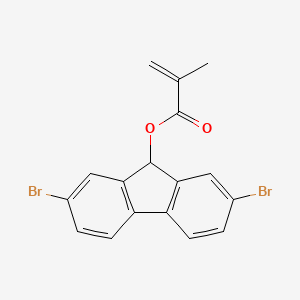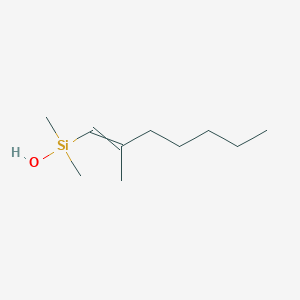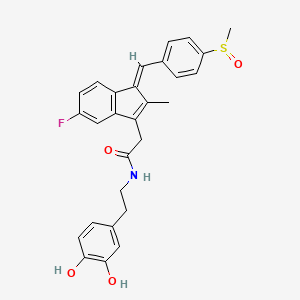![molecular formula C19H11F3N2O6 B15171812 4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene CAS No. 908592-71-2](/img/structure/B15171812.png)
4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of nitro groups, phenoxy groups, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene typically involves multiple steps, including nitration, etherification, and coupling reactions. One common method involves the following steps:
Etherification: The formation of phenoxy groups through the reaction of phenol derivatives with appropriate halides under basic conditions.
Coupling Reaction: The final step involves coupling the nitrophenoxy and trifluoromethylbenzene derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the phenoxy groups are replaced by nucleophiles.
Scientific Research Applications
4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Pharmaceuticals: Investigated for potential use as a building block in the synthesis of bioactive compounds.
Chemical Research: Utilized in studies involving complex organic synthesis and reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene depends on its application. In reduction reactions, the nitro groups are reduced to amino groups through a catalytic hydrogenation process. In substitution reactions, the phenoxy groups are replaced by nucleophiles through nucleophilic aromatic substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]benzene: Lacks the trifluoromethyl group, making it less electron-withdrawing.
1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene:
Uniqueness
4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
908592-71-2 |
|---|---|
Molecular Formula |
C19H11F3N2O6 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H11F3N2O6/c20-19(21,22)17-11-13(24(27)28)3-10-18(17)30-16-8-6-15(7-9-16)29-14-4-1-12(2-5-14)23(25)26/h1-11H |
InChI Key |
SZZGKADONSPLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one](/img/structure/B15171731.png)


![(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B15171748.png)
![O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B15171780.png)
![2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B15171781.png)

![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)

![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
![(4S)-4-(3-Chloroprop-1-en-2-yl)-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15171830.png)


